3-(5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
CAS No.: 852143-25-0
Cat. No.: VC4482514
Molecular Formula: C18H15FN4S
Molecular Weight: 338.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852143-25-0 |
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Molecular Formula | C18H15FN4S |
Molecular Weight | 338.4 |
IUPAC Name | 3-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |
Standard InChI | InChI=1S/C18H15FN4S/c1-23-17(15-10-20-16-5-3-2-4-14(15)16)21-22-18(23)24-11-12-6-8-13(19)9-7-12/h2-10,20H,11H2,1H3 |
Standard InChI Key | YRQSEPVCEZIQKU-UHFFFAOYSA-N |
SMILES | CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Scaffold Composition
The molecule consists of three primary components:
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Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its electron-rich nature and role in modulating interactions with biological targets such as enzymes and receptors .
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1,2,4-Triazole ring: A five-membered aromatic ring containing three nitrogen atoms, which enhances metabolic stability and facilitates hydrogen bonding interactions .
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4-Fluorobenzylthio group: A sulfur-linked substituent bearing a fluorine atom at the para position of the benzyl ring, contributing to lipophilicity and influencing pharmacokinetic properties.
The triazole ring is substituted at position 3 with the indole moiety and at position 5 with the 4-fluorobenzylthio group, while a methyl group occupies position 4 (Figure 1). This substitution pattern optimizes steric and electronic effects, as demonstrated by comparative studies on analogous triazole derivatives .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for structurally related compounds provide insights into the expected spectral features of this molecule. For example, the NMR spectrum of the triazole-thioether derivative 6l (a structural analog) exhibits signals at δ 7.62–6.53 ppm corresponding to aromatic protons, δ 4.44 ppm for the methylene group adjacent to sulfur, and δ 3.84 ppm for the methoxy substituent . The NMR spectrum reveals carbonyl carbons near δ 161 ppm and fluorine-coupled carbons at δ 139.81 ppm (q, Hz) . These observations align with the anticipated spectral profile of 3-(5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole.
Synthetic Methodologies and Optimization
Key Reaction Pathways
Synthesis typically involves multi-step sequences starting from commercially available indole and triazole precursors. A representative approach includes:
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Formation of the triazole-thione core: Reaction of acylhydrazides with isothiocyanates under basic conditions, followed by cyclization to yield 4-alkyl-5-substituted-1,2,4-triazole-3-thiones . For example, compound 13a–f were synthesized in 70–86% yields via this method .
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Introduction of the 4-fluorobenzylthio group: Nucleophilic substitution using 4-fluorobenzyl chloride or bromide in the presence of a base such as potassium carbonate.
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Coupling with the indole moiety: Microwave-assisted Suzuki-Miyaura cross-coupling or Ullmann-type reactions using palladium catalysts to attach the indole ring to the triazole scaffold .
Catalytic and Solvent Systems
Recent advances emphasize the use of sulfamic acid as a catalyst for cyclocondensation reactions and microwave irradiation to reduce reaction times. For instance, the synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones 30a–c achieved yields >85% using trimethylsilyl isothiocyanate and sulfamic acid under reflux . Solvent-free conditions and green chemistry principles are increasingly adopted to enhance sustainability .
Biological Activities and Mechanistic Insights
Table 1: Comparative Anticancer Activity of Triazole-Indole Derivatives
Compound | IC (μM) | Target |
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14 (Pyrazol-4-yl) | 0.92 | Tubulin Polymerization |
27 (Thiazol-2-yl) | 0.96 | Tubulin Polymerization |
3 (Parent ATI) | 1.2 | Tubulin Polymerization |
Data adapted from |
Antimicrobial and Antioxidant Properties
Triazole-thiones demonstrate broad-spectrum antimicrobial activity. Compound 37d, a bis-4-amino-1,2,4-triazole-3-thione, showed significant efficacy against Staphylococcus aureus and Escherichia coli . The indole moiety’s radical scavenging capacity contributes to antioxidant effects, with Schiff base derivatives such as 89a exhibiting IC values of 7.2 ± 2.7 μg/mL in DPPH assays .
Pharmacological and Therapeutic Applications
Drug Development Prospects
The compound’s dual functionality as a tubulin inhibitor and antioxidant positions it as a candidate for combination therapies targeting oxidative stress-related cancers. Structural modifications, such as introducing electron-withdrawing groups at the benzyl ring, could further enhance potency and selectivity .
Challenges and Limitations
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Metabolic Stability: The thioether linkage may undergo oxidation to sulfoxide or sulfone metabolites, necessitating prodrug strategies.
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Solubility: High lipophilicity due to the 4-fluorobenzyl group may limit aqueous solubility, requiring formulation advancements.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Triazole-Indole Derivatives
The 4-fluorobenzylthio substituent in 3-(5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole confers distinct electronic effects compared to bromophenyl or cyclopropyl analogs, potentially improving target affinity and metabolic stability .
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